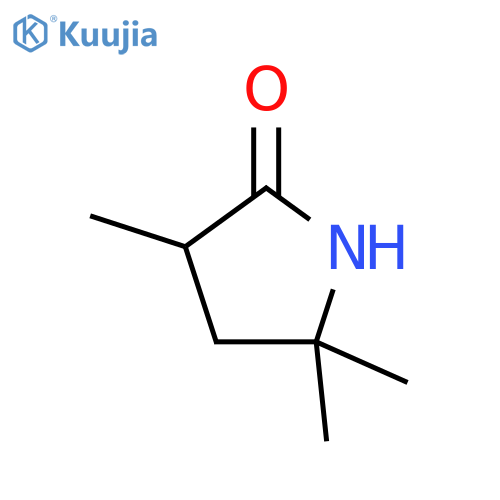Cas no 14482-00-9 (3,5,5-Trimethylpyrrolidin-2-one)

14482-00-9 structure
商品名:3,5,5-Trimethylpyrrolidin-2-one
3,5,5-Trimethylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone,3,5,5-trimethyl-
- 3,5,5-trimethylpyrrolidin-2-one
- 3,5,5-Trimethyl-2-pyrrolidinon
- 3,5,5-trimethyl-2-pyrrolidone
- 3,5,5-Trimethylpyrrolid-2-one
- 3,5,5-Trimethyl-pyrrolidin-2-on
- 3,5,5-trimethyl-pyrrolidin-2-one
- 3,5,5-Trimethyl-pyrrolidon-(2)
- AC1L6LFZ
- AC1Q6GM0
- AR-1E9393
- CTK4C4227
- NSC63877
- SureCN9823449
- Trimethyl-3,5,5-pyrrolidone-2
- 3,5,5-Trimethylpyrrolidin-2-one
-
- MDL: MFCD19982761
- インチ: InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)
- InChIKey: JJXUKXQTFKDOSH-UHFFFAOYSA-N
- ほほえんだ: CC1CC(C)(NC1=O)C
計算された属性
- せいみつぶんしりょう: 127.09979
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 29.1
- LogP: 1.24980
3,5,5-Trimethylpyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB305481-250 mg |
3,5,5-Trimethyl-2-pyrrolidinone; 95% |
14482-00-9 | 250mg |
€193.50 | 2023-04-26 | ||
| TRC | B585900-100mg |
3,5,5-Trimethylpyrrolidin-2-one |
14482-00-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B585900-1g |
3,5,5-Trimethylpyrrolidin-2-one |
14482-00-9 | 1g |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-95649-0.05g |
3,5,5-trimethylpyrrolidin-2-one |
14482-00-9 | 95.0% | 0.05g |
$38.0 | 2025-03-21 | |
| Enamine | EN300-95649-1.0g |
3,5,5-trimethylpyrrolidin-2-one |
14482-00-9 | 95.0% | 1.0g |
$164.0 | 2025-03-21 | |
| abcr | AB305481-5g |
3,5,5-Trimethyl-2-pyrrolidinone, 95%; . |
14482-00-9 | 95% | 5g |
€749.60 | 2025-03-19 | |
| abcr | AB305481-10g |
3,5,5-Trimethyl-2-pyrrolidinone, 95%; . |
14482-00-9 | 95% | 10g |
€1181.60 | 2025-03-19 | |
| eNovation Chemicals LLC | Y1249771-1g |
2-Pyrrolidinone, 3,5,5-trimethyl- |
14482-00-9 | 95% | 1g |
$185 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1249771-5g |
2-Pyrrolidinone, 3,5,5-trimethyl- |
14482-00-9 | 95% | 5g |
$650 | 2025-02-27 | |
| abcr | AB305481-1 g |
3,5,5-Trimethyl-2-pyrrolidinone; 95% |
14482-00-9 | 1g |
€289.80 | 2023-04-26 |
3,5,5-Trimethylpyrrolidin-2-one 関連文献
-
1. Nitrones. Part III. Photolysis of cyclic nitronesL. S. Kaminsky,M. Lamchen J. Chem. Soc. C 1966 2295
14482-00-9 (3,5,5-Trimethylpyrrolidin-2-one) 関連製品
- 5165-28-6(5,5-Dimethylpyrrolidin-2-one)
- 134003-03-5((1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one)
- 5498-74-8(1-Azaspiro[4.5]decan-2-one)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14482-00-9)3,5,5-Trimethylpyrrolidin-2-one

清らかである:99%/99%
はかる:5g/10g
価格 ($):444.0/700.0